

Application Notes: Methyl Green as a Counterstain for In Situ Hybridization

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Compound of Interest

Compound Name: Methyl Green zinc chloride salt

Cat. No.: B1364181

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Introduction

Methyl green is a cationic dye that has been a longstanding tool in histology for its specific staining of DNA in cell nuclei.^{[1][2]} In the context of in situ hybridization (ISH), methyl green serves as an excellent nuclear counterstain. Its function is to provide clear morphological context to the specific signals generated by ISH probes, allowing for the precise localization of target nucleic acid sequences within the tissue architecture. The brilliant green hue of methyl green offers a distinct contrast to the commonly used chromogenic substrates in ISH, such as the red produced by AEC (3-amino-9-ethylcarbazole) or the blue/black from NBT/BCIP (nitro blue tetrazolium/5-bromo-4-chloro-3-indolyl phosphate).^[3]

Mechanism of Action

Methyl green's specificity for DNA is attributed to its two positive charges, which facilitate a strong interaction with the negatively charged phosphate radicals in the DNA double helix.^{[1][4]} It preferentially binds to AT-rich regions within the major groove of the DNA molecule.^[2] This interaction results in a stable green coloration of the nucleus. It is often used in conjunction with pyronin in the Methyl Green-Pyronin stain to differentiate between DNA (green) and RNA (red).^[1]

Advantages in In Situ Hybridization

- **High Contrast:** The vibrant green color of methyl green provides a stark and easily distinguishable contrast with the chromogenic signals of ISH probes, particularly with red or

blue substrates.[3]

- **Nuclear Specificity:** Its high affinity for DNA ensures precise staining of the nucleus, offering clear visualization of cellular morphology and the subcellular location of the ISH signal.
- **Compatibility:** Methyl green is compatible with a variety of chromogenic substrates and can be used in both manual and automated staining platforms.
- **Fluorescent Properties:** Beyond its use as a chromogenic counterstain, methyl green also possesses fluorescent properties. It can be excited by red light (maximum excitation at ~633 nm) and emits in the far-red spectrum (peak at ~677 nm).[4][5][6] This characteristic allows for its use in fluorescence microscopy, providing an alternative imaging modality.

Critical Considerations

- **Purity of Methyl Green:** Commercial preparations of methyl green can be contaminated with crystal violet, which can lead to non-specific cytoplasmic staining. To ensure specificity, it is often recommended to perform a chloroform extraction to purify the methyl green solution.[7][8]
- **pH of Staining Solution:** The pH of the methyl green solution is critical for optimal staining. It is typically used in an acidic buffer, such as sodium acetate buffer at a pH of around 4.2.[9][10]
- **Dehydration:** Proper and rapid dehydration steps after staining are crucial, as alcohols can partially remove the methyl green stain.[9]
- **Mounting Media:** Methyl green is not compatible with aqueous mounting media; therefore, a resinous mounting medium should be used.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and application of methyl green as a counterstain in ISH procedures, based on established protocols.

Table 1: Methyl Green Solution Preparation

Parameter	Value	Source
Methyl Green Concentration	0.125% - 0.5% (w/v)	[9] [10]
Buffer	0.1M Sodium Acetate Buffer	[9] [10]
pH of Buffer	4.2	[9] [10]
Purification	Chloroform extraction to remove crystal violet	[7] [8]

Table 2: Staining Protocol Parameters

Parameter	Value	Source
Staining Temperature	Room Temperature (18-25°C) or 60°C	[9] [12] [13] [14]
Staining Time	1 - 5 minutes	[9] [12] [13]
Rinse Solution	Distilled or deionized water	[9] [11]
Dehydration	Graded ethanol series (e.g., 95%, 100%)	[9]
Clearing Agent	Xylene or xylene substitute	[9]
Mounting Medium	Resinous mounting medium (non-aqueous)	[11] [13]

Experimental Protocols

Protocol 1: Preparation of 0.5% Methyl Green Staining Solution

Materials:

- Methyl green powder (ethyl violet free)
- Sodium acetate trihydrate
- Glacial acetic acid

- Distilled water
- Chloroform

Procedure:

- Prepare 0.1M Sodium Acetate Buffer (pH 4.2):
 - Dissolve 1.36 g of sodium acetate trihydrate in 100 ml of distilled water.[\[9\]](#)
 - Adjust the pH to 4.2 using concentrated glacial acetic acid.[\[9\]](#)
- Prepare 0.5% Methyl Green Solution:
 - Dissolve 0.5 g of methyl green powder in 100 ml of 0.1M sodium acetate buffer (pH 4.2).
[\[9\]](#)
- Purification (Optional but Recommended):
 - In a fume hood, mix the 0.5% methyl green solution with an equal volume of chloroform in a separatory funnel.
 - Shake vigorously and then allow the phases to separate. The crystal violet will be in the lower chloroform phase.
 - Drain and discard the lower chloroform phase.
 - Repeat the extraction with fresh chloroform until the chloroform phase is colorless.
 - The purified upper aqueous phase is the ready-to-use methyl green staining solution.

Protocol 2: Methyl Green Counterstaining for In Situ Hybridization

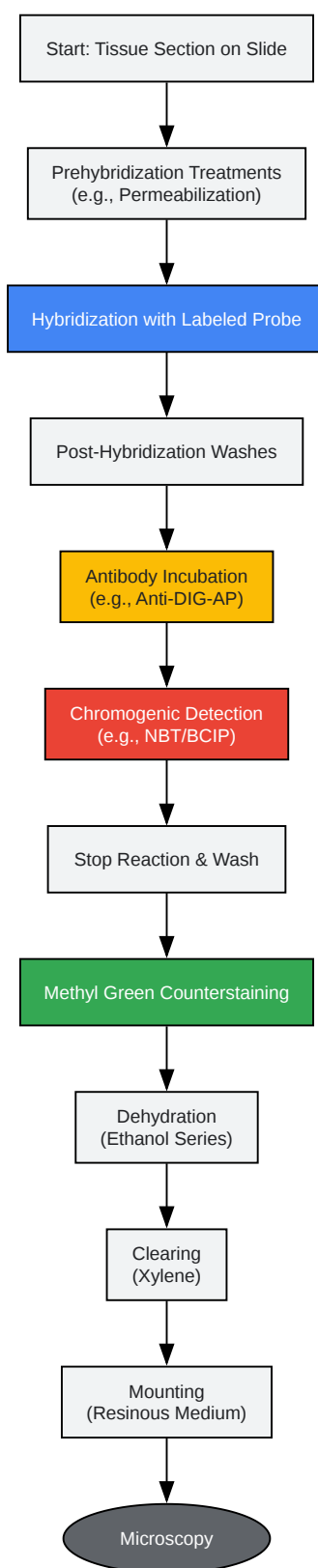
Prerequisites:

- Tissue sections on slides that have undergone the complete in situ hybridization procedure, including chromogenic development and washing.

Procedure:

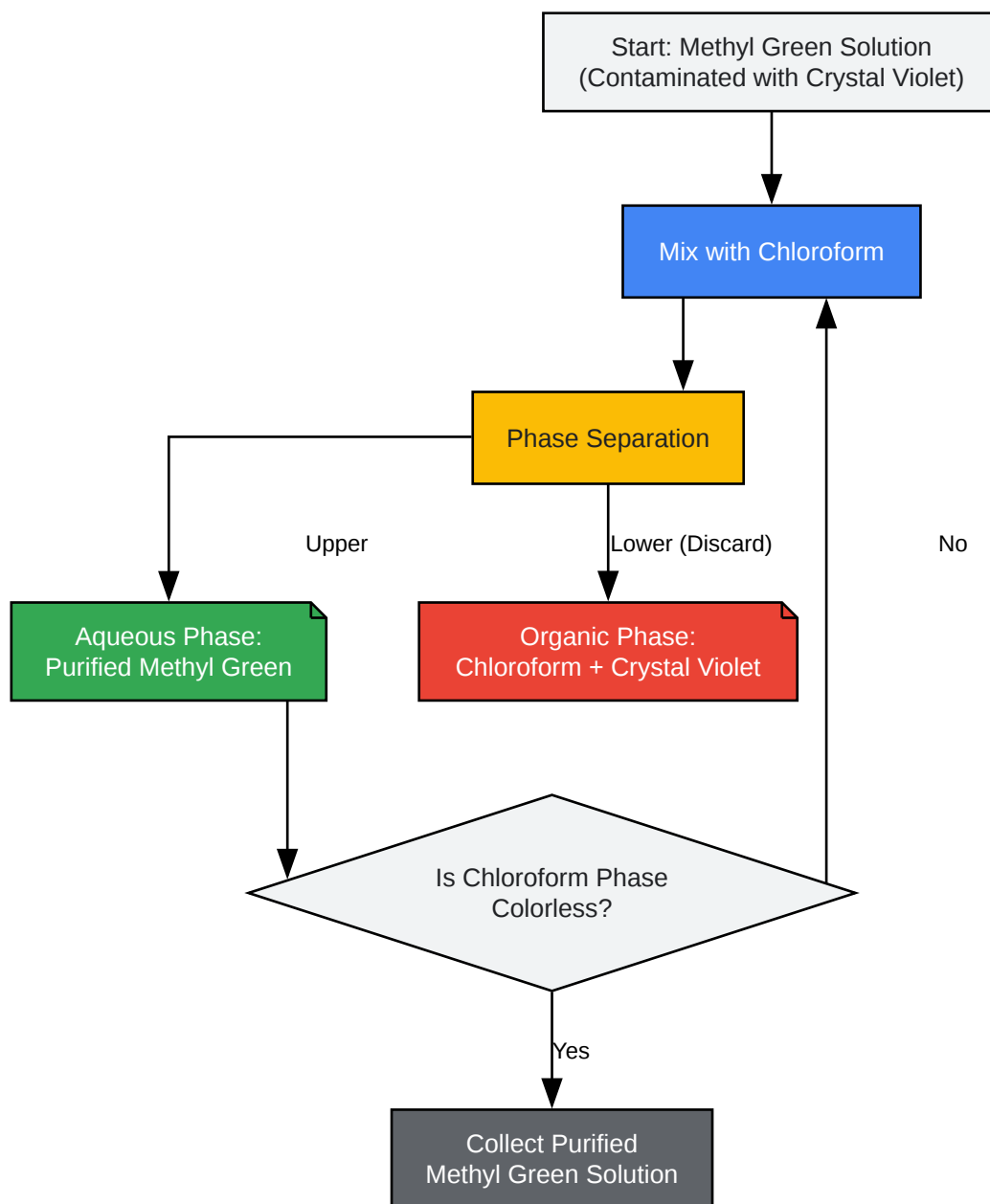
- Hydration:
 - After the final post-hybridization wash, rinse the slides in distilled water.
- Counterstaining:
 - Immerse the slides in the 0.5% methyl green solution for 5 minutes at room temperature.
[9] For potentially stronger staining, the solution can be heated to 60°C.[9][14]
- Rinsing:
 - Briefly rinse the slides in distilled water. The sections may appear blue at this stage.[9]
- Dehydration:
 - Dehydrate the sections quickly by dipping them in 95% ethanol (approximately 10 dips), followed by two changes of 100% ethanol (10 dips each).[9] The sections will turn green during the ethanol dehydration.[9]
- Clearing:
 - Clear the sections in two changes of xylene or a xylene substitute, for 3-5 minutes each.
[13]
- Mounting:
 - Mount the coverslip using a resinous, non-aqueous mounting medium.

Visualizations



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Caption: Workflow for In Situ Hybridization with Methyl Green Counterstaining.



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Caption: Purification of Methyl Green via Chloroform Extraction.

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